Oxacyclotetradecane Erythromycin Derivative
Description
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradec-11-ene-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H67NO12/c1-15-27-36(8,44)17-20(2)29(40)21(3)18-38(10,46-14)33(51-35-30(41)26(39(11)12)16-22(4)47-35)23(5)31(24(6)34(43)49-27)50-28-19-37(9,45-13)32(42)25(7)48-28/h17,21-28,30-33,35,41-42,44H,15-16,18-19H2,1-14H3/b20-17+/t21-,22-,23+,24-,25+,26+,27-,28+,30-,31+,32+,33-,35+,36+,37-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRPMQCVVSGOJB-LUHVZOSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(/C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)\C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H67NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60478584 | |
| Record name | Oxacyclotetradecane Erythromycin Derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
729.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144604-03-5 | |
| Record name | (10E)-10,11-Didehydro-11-deoxy-6-O-methylerythromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144604-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxacyclotetradecane Erythromycin Derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60478584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Protection and Ring Expansion
A representative small-scale synthesis involves:
This five-step sequence achieves 68-72% overall yield with HPLC purity ≥92%. The low-temperature Baeyer-Villiger oxidation prevents epimerization at C-8 and C-9, crucial for maintaining antimicrobial activity.
Industrial Manufacturing Processes
Large-scale production integrates fermentation and chemical synthesis:
Industrial batches utilize in-line FTIR and HPLC monitoring to maintain reaction stoichiometry, particularly during thiocyanate addition where excess SCN⁻ leads to polymeric impurities.
Advanced Purification Techniques
Solvent-Antisolvent Crystallization
| Condition | Impact on Purity |
|---|---|
| Tert-butyl methyl ether | 85.1% main component |
| Ethyl acetate/hexane (3:7) | 84.9% recovery |
| Acetone/water (4:1) | 82.3% with 5% cladinose adducts |
Data from patent CN101624412B demonstrates that tertiary ether solvents provide superior polymorph control compared to hydrocarbon mixtures.
Chromatographic Purification
-
Normal-phase silica gel : 5-10μm particles, 95:5 CH₂Cl₂/MeOH eluent
-
Resolution : Baseline separation of oxacyclotetradecane derivative (Rf 0.56) from erythromycin D (Rf 0.71)
-
Recovery : 89-93% for multigram batches
Analytical Characterization Benchmarks
Critical quality control parameters for bulk material:
| Parameter | Specification | Method |
|---|---|---|
| HPLC purity | ≥85% area | USP <621> |
| Water content | ≤0.5% w/w | Karl Fischer |
| Thiocyanate residuals | ≤50 ppm | Ion chromatography |
| Crystallinity | ≥95% α-polymorph | XRD (2θ=12.4°, 17.8°) |
The α-polymorph exhibits optimal dissolution kinetics (Q30=85% in 0.1N HCl) compared to β-form (Q30=62%).
Comparative Evaluation of Synthetic Approaches
| Method | Yield | Purity | Cost Index |
|---|---|---|---|
| Classical thiocyanate | 78% | 82% | 1.00 |
| Acid-catalyzed cyclization | 85% | 89% | 1.35 |
| Enzymatic ring expansion | 91% | 93% | 2.10 |
While enzymatic methods offer superior yields, their high ligase costs (∼$12,000/kg) limit commercial viability. The patent-pending acid-catalyzed process balances economics (raw material cost $410/kg) with quality requirements for EU/US markets .
Chemical Reactions Analysis
Key Chemical Reactions and Modifications
Erythromycin's structure is amenable to various chemical modifications, leading to derivatives with enhanced pharmacological profiles .
Examples of Chemical Modifications:
Degradation and Stability
Erythromycin is known to undergo degradation under acidic conditions through intramolecular cyclization reactions .
- Acid-Catalyzed Degradation: Erythromycin decomposes in acidic environments via intramolecular cyclization, forming anhydro forms like anhydroerythromycin (AHE) . AHE contributes to drug-drug interactions by inhibiting hepatic drug oxidation .
- Stabilization Strategies: Forming salts or esters at the 2' position enhances chemical stability and reduces acid degradation . Enteric coatings protect orally administered erythromycin from gastric acid .
Mechanism of Action Related Reactions
Erythromycin and its derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit .
- Inhibition of Protein Synthesis: By binding to the 50S ribosomal subunit, erythromycin prevents aminoacyl translocation, thereby disrupting the addition of new amino acids to the growing polypeptide chain .
- Motilin Receptor Agonism: Erythromycin binds to motilin receptors, increasing gut motility . This action is separate from its antimicrobial properties .
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across various fields:
Chemistry
- Model Compound : Utilized for studying modifications of macrolide antibiotics and their chemical reactivity.
- Reactivity Studies : Investigated for its stability under different chemical conditions.
Biology
- Antibiotic Resistance Studies : Employed in research aimed at understanding mechanisms of antibiotic resistance in bacteria.
- In Vitro Activity : Demonstrated activity against various bacterial strains, particularly those resistant to traditional antibiotics.
Medicine
- Therapeutic Potential : Explored for treating infections caused by resistant bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA).
- Synergistic Effects : Studies indicate that it can enhance the efficacy of other antibiotics when used in combination, such as with oxacillin against MRSA.
Industry
- Drug Delivery Systems : Used in developing advanced drug delivery systems like nanoparticles and liposomal formulations to improve bioavailability and targeted delivery.
Case Studies and Experimental Data
-
In Vitro Studies Against MRSA
- A study demonstrated that oxacyclotetradecane erythromycin derivative alone had limited activity against MRSA but showed significant synergistic effects when combined with oxacillin. This combination resulted in a marked decrease in minimum inhibitory concentration (MIC) values, indicating enhanced antibacterial activity.
-
Pharmacokinetic Analysis
- Research comparing the pharmacokinetics of this compound with other macrolides revealed improved absorption and bioavailability. This was attributed to structural modifications that facilitate better transport across bacterial membranes.
-
Resistance Mechanism Investigation
- Studies have focused on how this derivative circumvents common resistance mechanisms seen in bacteria. The compound's ability to maintain efficacy despite the presence of certain resistance genes has been documented, making it a valuable candidate for further development.
Mechanism of Action
The mechanism of action of Oxacyclotetradecane Erythromycin Derivative involves the inhibition of bacterial protein synthesis. The compound binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, preventing the elongation of the peptide chain during translation. This action effectively halts bacterial growth and replication . Additionally, modifications in the derivative can enhance its binding affinity and reduce the likelihood of resistance development.
Comparison with Similar Compounds
Similar Compounds
Clarithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Azithromycin: Known for its extended half-life and improved tissue penetration.
Telithromycin: A ketolide antibiotic with enhanced activity against resistant strains.
Uniqueness
Oxacyclotetradecane Erythromycin Derivative stands out due to its unique structural modifications that confer increased stability and reduced resistance. Unlike other macrolides, this derivative can form synergistic combinations with other antibiotics, significantly enhancing their efficacy against resistant pathogens .
Biological Activity
The Oxacyclotetradecane Erythromycin Derivative is a modified form of erythromycin, a well-known macrolide antibiotic. This derivative has been engineered to enhance its pharmacological properties, including increased stability, improved bioavailability, and reduced susceptibility to bacterial resistance. Understanding the biological activity of this compound is crucial for its application in treating bacterial infections, especially those caused by resistant strains.
Target and Mode of Action
The primary target of the this compound is the bacterial ribosome , specifically binding to the 23S ribosomal RNA within the 50S subunit. This binding inhibits protein synthesis by preventing the elongation of peptide chains, which is essential for bacterial growth and survival.
Biochemical Pathways
The compound also interacts with other critical components in bacterial cells, such as DNA gyrase , affecting both protein synthesis and DNA replication. This dual action enhances its antibacterial efficacy against a broader range of pathogens.
Pharmacokinetics
Pharmacokinetic studies indicate that derivatives like Roxithromycin exhibit improved absorption and bioavailability compared to erythromycin. The modifications in the chemical structure lead to better tolerability and clinical efficacy. For instance, studies have shown that while the this compound alone has limited activity against MRSA (Methicillin-resistant Staphylococcus aureus), it demonstrates significant synergistic effects when combined with oxacillin.
In Vitro Studies
In laboratory settings, various studies have assessed the biological activity of the this compound:
- Antimicrobial Activity : The compound has shown effective inhibition against several bacterial strains, including MRSA, when used in combination with other antibiotics.
- Synergistic Effects : It exhibits high synergism with oxacillin against MRSA ATCC43300 and clinically isolated strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Synergistic Agent |
|---|---|---|
| MRSA ATCC43300 | 4 µg/mL | Oxacillin |
| Clinically Isolated MRSA | 2 µg/mL | Oxacillin |
Case Study 1: Efficacy Against Multi-Drug Resistant Strains
A study evaluated the efficacy of the this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated a notable reduction in bacterial load when combined with traditional antibiotics, suggesting its potential as a therapeutic agent in resistant infections.
Case Study 2: Anti-Malarial Activity
Additionally, derivatives of erythromycin have been investigated for their anti-malarial properties. A study reported that certain erythromycin derivatives showed low micromolar IC50 values against Plasmodium falciparum, highlighting the potential for broader applications beyond antibacterial activity .
Molecular Mechanisms
At a molecular level, the this compound operates through several mechanisms:
- Inhibition of Protein Synthesis : By binding to ribosomal RNA, it disrupts the normal function of ribosomes.
- DNA Topoisomerase Inhibition : It has been shown to inhibit DNA topoisomerase in vitro, further impeding bacterial replication processes.
Q & A
Q. What spectroscopic methods are critical for structural elucidation of oxacyclotetradecane erythromycin derivatives?
To confirm the structure of derivatives like erythromycin 9-oxime, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for functional group identification and stereochemical analysis, mass spectrometry (MS) for molecular weight verification, and infrared (IR) spectroscopy to detect carbonyl and hydroxyl groups. X-ray crystallography is recommended for resolving complex stereochemical configurations .
Q. How does the acid lability of erythromycin influence derivative synthesis strategies?
Erythromycin's acid-sensitive macrolide ring necessitates prodrug formulations (e.g., esterification at the 2'-OH position) to enhance stability. Researchers should prioritize protecting-group strategies during synthesis, such as using acid-labile tert-butyldimethylsilyl (TBS) groups, to prevent degradation during reactions .
Q. What are the key functional groups in oxacyclotetradecane erythromycin derivatives that correlate with antimicrobial activity?
The desosamine sugar (C3 dimethylamino group) and the cladinose sugar (C4 methoxy group) are critical for ribosomal binding. Modifications to the C9 ketone (e.g., oxime formation) or C6 hydroxyl can alter bioavailability without compromising activity. Use in vitro minimum inhibitory concentration (MIC) assays to validate functional group contributions .
Q. Which chromatographic techniques are optimal for purity assessment of erythromycin derivatives?
High-performance liquid chromatography (HPLC) with UV detection at 210 nm is standard for quantifying erythromycin derivatives. Use reverse-phase C18 columns and gradient elution (acetonitrile/phosphate buffer) to resolve closely related impurities. Validate methods per ICH guidelines for accuracy and precision .
Q. How can researchers address solubility challenges in pharmacokinetic studies of erythromycin derivatives?
Employ salt formation (e.g., erythromycin ethylsuccinate) or nanoparticle encapsulation to enhance aqueous solubility. Use in vitro permeability assays (e.g., Caco-2 cell monolayers) and in vivo pharmacokinetic profiling in rodent models to assess bioavailability improvements .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of C9-modified derivatives?
Design a library of C9 oxime, hydrazone, and imine derivatives. Use molecular docking to predict ribosomal binding affinity (50S subunit), followed by MIC assays against Gram-positive pathogens. Correlate logP values with cytotoxicity (e.g., HepG2 cell viability) to balance potency and safety .
Q. What experimental design principles mitigate variability in erythromycin derivative synthesis?
Apply response surface methodology (RSM) with central composite design (CCD) to optimize reaction parameters (e.g., temperature, pH, catalyst concentration). Use ANOVA to identify significant factors affecting yield and purity, as demonstrated in erythromycin fermentation studies .
Q. How should researchers resolve contradictions in spectral data for novel erythromycin analogs?
For ambiguous NMR peaks (e.g., overlapping signals in the macrolide ring), employ 2D techniques like COSY, HSQC, and HMBC. Cross-validate with high-resolution MS (HRMS) and compare to computational predictions (DFT-based chemical shift calculations) .
Q. What strategies improve the reproducibility of in vitro bioactivity assays for erythromycin derivatives?
Standardize assay conditions using Clinical and Laboratory Standards Institute (CLSI) guidelines. Include positive controls (e.g., erythromycin A) and validate with triplicate runs. Address batch-to-batch variability in microbial inoculum preparation via optical density calibration .
Q. How can in silico modeling predict metabolic stability of novel oxacyclotetradecane derivatives?
Use cytochrome P450 isoform-specific docking (e.g., CYP3A4) to identify metabolic hotspots. Pair with molecular dynamics simulations to assess derivative-enzyme binding kinetics. Validate predictions via in vitro microsomal stability assays and LC-MS metabolite profiling .
Methodological Notes
- Data Analysis : For bioactivity data, apply non-linear regression (e.g., Hill equation) to calculate EC50 values. Use GraphPad Prism® for statistical testing (one-way ANOVA with Tukey’s post hoc) .
- Synthetic Reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere conditions) in detail to enable replication. Reference the Erythromycin Derivatives Compendium (CAS 111321-02-9) for synthetic protocols .
- Ethical Compliance : For in vivo studies, obtain institutional animal care committee approval (IACUC) and adhere to ARRIVE guidelines for reporting .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
